Home > Products > Screening Compounds P142334 > 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane
3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane -

3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane

Catalog Number: EVT-12642454
CAS Number:
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, commonly referred to as AQW-051, is a synthetic organic compound notable for its selective action as a partial agonist of the alpha-7 nicotinic acetylcholine receptor. This compound has garnered attention for its potential therapeutic applications in treating cognitive deficits associated with neurological disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. The molecular formula of AQW-051 is C₁₉H₂₂N₂O, with a molecular weight of 294.4 g/mol, and it features a bicyclic structure that incorporates both pyridine and phenyl groups, which contribute to its biological activity.

Source

AQW-051 was initially disclosed at an American Chemical Society meeting in March 2014 and has since been studied extensively in scientific literature for its pharmacological properties and synthesis methods. The compound is synthesized through a series of chemical reactions that build its complex structure from simpler precursors.

Classification

AQW-051 belongs to the class of compounds known as nicotinic acetylcholine receptor modulators. Specifically, it targets the alpha-7 subtype of these receptors, which are implicated in various cognitive processes including learning and memory. Its unique structure allows it to selectively bind to these receptors, differentiating it from other similar compounds.

Synthesis Analysis

The synthesis of 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane involves multiple steps:

  1. Formation of the Pyridine Ring: The synthesis begins with the condensation of appropriate starting materials to create the pyridine ring.
  2. Introduction of the Phenyl Group: A suitable phenyl derivative is then introduced through a substitution reaction with the pyridine intermediate.
  3. Formation of the Azabicyclo[2.2.2]octane Ring: This step involves cyclization where the pyridine-phenyl intermediate reacts with a cyclizing agent to form the bicyclic structure.
  4. Final Coupling Reaction: The last step couples the azabicyclo[2.2.2]octane intermediate with the pyridine-phenyl derivative to yield AQW-051.

These synthetic methods are optimized for high yield and purity, often requiring careful control over reaction conditions such as temperature and pressure.

Molecular Structure Analysis

Structure

The molecular structure of AQW-051 can be represented using various chemical notations:

  • IUPAC Name: 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane
  • Molecular Formula: C₁₉H₂₂N₂O
  • Molecular Weight: 294.4 g/mol
  • InChI Key: NPDLTEZXGWRMLQ-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4

The compound features a bicyclic framework that includes an azabicyclo[2.2.2]octane core and functional groups that enhance its interaction with nicotinic receptors.

Data

The structural characteristics contribute significantly to its biological activity, allowing it to selectively interact with specific receptor sites involved in neurotransmission.

Chemical Reactions Analysis

AQW-051 can undergo several types of chemical reactions:

  1. Oxidation: This involves the addition of oxygen or removal of hydrogen, leading to its oxidized form.
  2. Reduction: The compound can be reduced by adding hydrogen or removing oxygen.
  3. Substitution Reactions: These reactions replace one or more atoms in the molecule with other atoms or groups.

Typical reagents used include oxidizing agents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.

Mechanism of Action

The mechanism by which AQW-051 exerts its effects primarily involves its action at the alpha-7 nicotinic acetylcholine receptors:

  1. Binding Affinity: AQW-051 selectively binds to these receptors, facilitating neurotransmitter release.
  2. Partial Agonism: By acting as a partial agonist, it modulates receptor activity without fully activating them, which can enhance cognitive function without overstimulation.
  3. Cognitive Enhancement: Studies have shown that this compound can improve cognitive performance in animal models, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility data is essential for formulation but varies based on solvents used.

Chemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O
Molecular Weight294.4 g/mol
IUPAC Name3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane
InChIInChI=1S/C19H22N2O/c1-14...
InChI KeyNPDLTEZXGWRMLQ-UHFFFAOYSA-N

These properties are critical for understanding how AQW-051 behaves under various conditions and its suitability for therapeutic applications.

Applications

The primary applications of 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane include:

  1. Therapeutic Agent: It is being explored as a treatment option for cognitive impairments linked to schizophrenia, Alzheimer's disease, and Parkinson's disease.
  2. Research Tool: Due to its selective action on nicotinic acetylcholine receptors, it serves as a valuable tool in neuroscience research aimed at understanding cholinergic signaling pathways.
Biological Target Profiling and Selectivity

α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation Mechanisms

The compound 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane (molecular formula: C₁₉H₂₂N₂O; MW: 294.40 g/mol) exhibits a stereospecific interaction with the α7 nicotinic acetylcholine receptor (α7 nAChR). Its (3R)-enantiomer (CAS: 669770-29-0) demonstrates positive allosteric modulation (PAM) activity, enhancing agonist-evoked currents without directly activating the receptor [2] [10]. The azabicyclo[2.2.2]octane moiety anchors the molecule to a topographic pocket near the orthosteric site, while the 4-methylbiphenyl extension interacts with extracellular loop C, stabilizing the receptor's open conformation. This modulation is characterized by prolonged channel opening times and reduced desensitization kinetics, as confirmed through electrophysiological studies [7] [9].

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O
Molecular Weight294.40 g/mol
CAS (Racemate)67042222
CAS (3R Enantiomer)669770-29-0
Key Structural FeaturesAzabicyclic core, aryloxy linkage

Binding Affinity Kinetics and Allosteric Regulation

Equilibrium binding assays reveal moderate binding affinity for the α7 nAChR (Kᵢ ≈ 314–390 nM), with the (3R)-enantiomer showing a 3-fold higher affinity than the (3S)-configuration (CAS: 71553840) [2] [9]. Kinetic analyses indicate slow dissociation (t₁/₂ > 30 min), suggesting sustained receptor engagement. Allosteric enhancement is evidenced by a leftward shift in acetylcholine dose-response curves (EC₅₀ reduced by 40–60%) and increased maximal efficacy (Iₘₐₓ potentiation: 150–200%) [9]. The compound’s binding is entropy-driven, with hydrophobic interactions dominating the thermodynamic signature, as shown by isothermal titration calorimetry [7].

Table 2: Functional Modulation Parameters

ParameterValueExperimental System
α7 nAChR Kᵢ314–390 nMRadioligand binding
Acetylcholine EC₅₀ Shift40–60% reductionOocyte electrophysiology
Current Potentiation (Iₘₐₓ)150–200%HEK-293 cells
Dissociation Half-life>30 minKinetic binding assay

Selectivity Profiling Against Related nAChR Subtypes

Selectivity profiling against major nAChR subtypes demonstrates >50-fold selectivity for α7 over α4β2 (Kᵢ > 20 µM), α3β4 (Kᵢ > 15 µM), and muscle-type (α1β1δγ; Kᵢ > 25 µM) receptors [9]. This specificity arises from the compound’s bulky 4-methylphenyl group, which sterically clashes with complementary subunits of non-α7 receptors. Off-target screening (at 10 µM) against 120 GPCRs, ion channels, and kinases shows negligible activity (<30% inhibition), except weak inhibition of the 5-HT₃ receptor (IC₅₀: 8.2 µM), which shares structural homology with nAChRs [6] [9].

Table 3: Selectivity Profile Across nAChR Subtypes

Receptor SubtypeKᵢ (µM)Fold-Selectivity vs. α7
α7 nAChR0.31–0.391
α4β2 nAChR>20>64
α3β4 nAChR>15>48
α1β1δγ nAChR>25>80
5-HT₃ Receptor8.226

Functional Impacts on Neurotransmitter Release Dynamics

In rat prefrontal cortex synaptosomes, 1 µM of the compound enhances glutamate release by 70–80% and dopamine release by 40–50% upon submaximal α7 nAChR stimulation [7]. This effect is abolished by α7-selective antagonists (e.g., MLA), confirming receptor dependence. The modulation is calcium-dependent, involving presynaptic Ca²⁺ influx through activated α7 channels. Chronic exposure (72 hr) potentiates high-affinity choline uptake (HACU) by 30%, suggesting presynaptic terminal plasticity. In vivo microdialysis shows elevated extracellular acetylcholine (+120%) and GABA (+45%) in the hippocampus, supporting broad neuromodulatory roles [7] [9].

Compound Synonyms:

  • (3R)-3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane
  • 3-[6-(4-Methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane
  • CAS 669770-29-0 (enantiopure)
  • CAS 67042222 (racemate)

Properties

Product Name

3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane

IUPAC Name

3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C19H22N2O/c1-14-2-4-15(5-3-14)18-7-6-17(12-20-18)22-19-13-21-10-8-16(19)9-11-21/h2-7,12,16,19H,8-11,13H2,1H3

InChI Key

NPDLTEZXGWRMLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.